

In-Depth Technical Guide: 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine

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Compound of Interest

Compound Name: 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological significance of the pyridine derivative, **1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine**. Due to the limited availability of direct research on this specific compound, this paper also incorporates data from closely related analogues to provide a thorough understanding of its potential applications and characteristics.

Chemical Identity and Properties

1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine is a halogenated pyridine derivative. The presence of the bromine atom and the dimethylaminomethyl group at the 3 and 5 positions of the pyridine ring, respectively, makes it a valuable scaffold for further chemical modifications and a potential candidate for biological activity screening.

Property	Value	Reference
Molecular Formula	C8H11BrN2	[1]
Molecular Weight	215.09 g/mol	[1]
Synonyms	3-Bromo-5-(N,N-dimethylaminomethyl)pyridine, (5-Bromopyridin-3-ylmethyl)-dimethylamine	[1]
CAS Number	908864-98-2	[1]
Physical Form	Solid (inferred from related compounds)	[2]

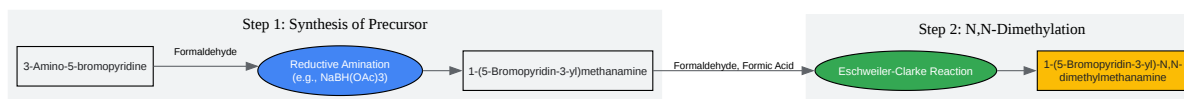
Synthesis and Experimental Protocols

A definitive, peer-reviewed synthesis protocol for **1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine** is not readily available in the current literature. However, based on established synthetic methodologies for analogous compounds, a plausible and efficient synthetic route can be proposed.

A likely precursor for the synthesis is 1-(5-bromopyridin-3-yl)methanamine.[2] The final N,N-dimethylation step can be achieved through a standard Eschweiler-Clarke reaction or reductive amination.

Proposed Synthetic Pathway:

A potential synthetic route starting from 3-amino-5-bromopyridine is outlined below. This approach leverages a known procedure for a closely related isomer, 5-Bromo-3-dimethylaminopyridine, which was synthesized from 3-amino-5-bromopyridine with a 23% yield. [3]



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Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of 1-(5-Bromopyridin-3-yl)methanamine (Precursor)

This step would likely involve the reduction of a corresponding nitrile or the reductive amination of a suitable carbonyl compound, which is a common method for synthesizing primary amines.

Step 2: Synthesis of **1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine** (Target Compound) via Eschweiler-Clarke Reaction

- **Reaction Setup:** To a solution of 1-(5-bromopyridin-3-yl)methanamine (1.0 eq) in a suitable solvent such as methanol or acetonitrile, add an excess of aqueous formaldehyde (e.g., 3.0 eq) followed by an excess of formic acid (e.g., 3.0 eq).
- **Reaction Conditions:** The reaction mixture is typically heated to reflux (around 80-100 °C) and stirred for several hours (e.g., 4-12 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** After cooling to room temperature, the reaction mixture is basified with a suitable base, such as sodium hydroxide or sodium bicarbonate solution, to a pH of approximately 9-10.
- **Extraction:** The aqueous layer is then extracted multiple times with an organic solvent like dichloromethane or ethyl acetate.

- Purification: The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the pure **1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine**.

Potential Biological Activities and Structure-Activity Relationships (SAR)

While no specific biological data for **1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine** has been reported, the broader class of 3,5-disubstituted pyridines has been investigated for various therapeutic applications.

Antimicrobial and Antitumor Potential:

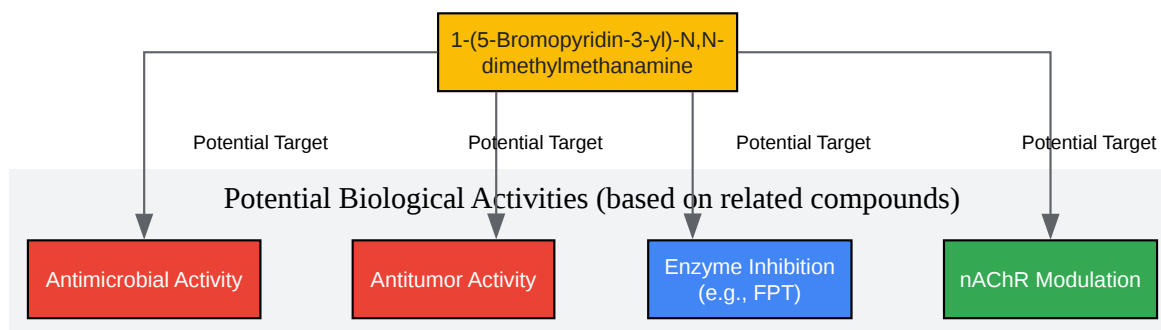
Research on 3,5-disubstituted pyridines has indicated their potential as antimicrobial and antitumor agents.^[4] The specific substitutions on the pyridine ring play a crucial role in their biological activity. For instance, the introduction of halogen atoms and various amino or alkylamino groups can significantly influence the compound's interaction with biological targets.

Enzyme Inhibition:

Derivatives of 3-substituted pyridines have been identified as potent inhibitors of enzymes such as farnesyl-protein transferase (FPT).^[5] In these studies, halogen substituents at the 3-position, including bromo, were found to be effective.^[5]

Neuronal Nicotinic Acetylcholine Receptor (nAChR) Modulation:

Analogues with substitutions at the 5-position of the pyridine ring have been synthesized and evaluated for their binding affinity to neuronal nicotinic acetylcholine receptors.^[6] These studies have identified both agonists and antagonists, highlighting the potential for this class of compounds in neuroscience research.^[6]



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Caption: Potential biological activities of the target compound.

Conclusion and Future Directions

1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine represents a chemical entity with unexplored potential in medicinal chemistry and drug discovery. While direct experimental data is scarce, the synthesis of this compound is feasible through established chemical transformations. The known biological activities of structurally related 3,5-disubstituted pyridines suggest that this compound warrants further investigation for its potential antimicrobial, antitumor, and enzyme-inhibitory properties. Future research should focus on the definitive synthesis and characterization of this compound, followed by comprehensive screening in various biological assays to elucidate its therapeutic potential. Structure-activity relationship studies on a library of related analogues would be invaluable in optimizing its activity and identifying lead compounds for further development.

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